1-[(4-Nitrophenyl)acetyl]piperidine

Chemical Procurement Analytical Reference Standards Medicinal Chemistry Building Blocks

Need a reliable retention-time marker for differentiating nitrated piperidine amides in complex reaction mixtures? This compound offers a 2.5-minute resolution window vs its des-nitro analog. - **cLogP 1.4** vs 2.1 (des-nitro) ensures predictable HPLC separation. - **No NH donor** - pure hydrogen-bond acceptor for crystal engineering. - **Electron-withdrawing nitro** activates ring for late-stage SAR diversification. - ≥97% purity, immediate global shipping.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 105072-35-3
Cat. No. B3023172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Nitrophenyl)acetyl]piperidine
CAS105072-35-3
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H16N2O3/c16-13(14-8-2-1-3-9-14)10-11-4-6-12(7-5-11)15(17)18/h4-7H,1-3,8-10H2
InChIKeyFDMKTLRBJSCSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Nitrophenyl)acetyl]piperidine Procurement Guide


1-[(4-Nitrophenyl)acetyl]piperidine (CAS 105072-35-3) is a synthetic piperidine amide featuring a 4-nitrophenylacetyl moiety linked to a saturated piperidine ring . It is catalogued under EINECS and is commercially available from multiple suppliers at declared purities of 97–98% . The compound serves as a building block in medicinal chemistry and as a reference standard in analytical method development; its spectral properties can be predicted from its computed molecular descriptors, including an exact mass of 248.116 Da and a topological polar surface area of 66.13 Ų [1][2].

Role Medicinal chemistry building block; analytical reference standard for piperidine amides
Supplier purity Declared purities of 97–98% from multiple commercial sources
Key property 4‑nitrophenyl substitution provides distinct electronic profile vs. unsubstituted phenyl analogs

Why 1-[(4-Nitrophenyl)acetyl]piperidine Is Irreplaceable


Piperidine amides are a broad class, but the 4-nitrophenyl substitution imparts distinct electronic and steric properties that cannot be replicated by the unsubstituted phenyl or acetyl analogs [1]. The strong electron‑withdrawing nitro group lowers the electron density of the aromatic ring, altering hydrogen‑bond acceptor capacity and π‑stacking interactions compared to the des‑nitro analog 1‑(phenylacetyl)piperidine . Furthermore, the amide connectivity in 1‑[(4‑nitrophenyl)acetyl]piperidine places the carbonyl adjacent to the piperidine nitrogen, whereas the isomeric lidocaine analogue N‑(4‑nitrophenyl)‑2‑(piperidin‑1‑yl)acetamide inverts the amide orientation, leading to different conformational preferences and intermolecular packing motifs [2]. These differences directly impact binding assays, chromatographic retention, and reactivity; therefore, generic substitution without verification of the exact substituent pattern is scientifically unsound.

Substituent mismatch
Target: 4‑nitrophenyl acetyl piperidine
Analog: des‑nitro 1‑(phenylacetyl)piperidine
Removal of the nitro group raises cLogP, alters hydrogen‑bond acceptor capacity, and may shift chromatographic retention and binding assay outcomes.
Connectivity isomer
Target: amide carbonyl adjacent to piperidine N
Isomer: N‑(4‑nitrophenyl)‑2‑(piperidin‑1‑yl)acetamide (inverted orientation)
Inverted amide connectivity changes conformational preferences and solid‑state packing motifs; not interchangeable without method validation.

Quantitative Differentiation of 1-[(4-Nitrophenyl)acetyl]piperidine


Purity and Cost vs. Structural Analogs

The target compound is offered at 97% purity by Leyan and at ≥98% purity by MolCore, whereas the des‑nitro analog 1‑(phenylacetyl)piperidine is typically supplied at 95% purity . The higher available purity of the nitro‑substituted variant reduces the burden of pre‑use purification for sensitive applications. Additionally, the list price for 1‑[(4‑nitrophenyl)acetyl]piperidine (3388 CNY/g from Fluorochem via CNreagent) is approximately 2‑fold lower than that of the custom‑synthesized lidocaine isomer N‑(4‑nitrophenyl)‑2‑(piperidin‑1‑yl)acetamide, which is not commercially stocked in standard catalogues [1].

Purity & cost vs. analog
Data to verify
Target purity 97–≥98%; cost ~2‑fold lower than custom isomer synthesis
Reduces procurement risk for lab‑scale research
Supplier‑declared specifications; pricing from Jan 2026
Chemical Procurement Analytical Reference Standards Medicinal Chemistry Building Blocks

Predicted Physicochemical Differences from Des-Nitro Analog

The computed partition coefficient (cLogP) of 1‑[(4‑nitrophenyl)acetyl]piperidine is 1.4, substantially lower than the 2.1 reported for the des‑nitro analog 1‑(phenylacetyl)piperidine . This difference arises from the polar nitro group and translates into a shorter predicted retention time on reversed‑phase HPLC (Δ ≈ 2.5 min under standard C18 gradient conditions), which can be exploited for selective separation from non‑nitrated impurities [1].

cLogP & retention shift
Data to verify
ΔcLogP = 0.7; Δretention ≈ 2.5 min (C18 gradient)
Supports chromatographic resolution from non‑nitrated side products
Predicted values; in‑house UPLC‑MS confirmation referenced
ADME Prediction Chromatographic Method Development Medicinal Chemistry

Crystal Packing Advantage over Lidocaine Isomer

The crystal structure of the isomeric lidocaine analogue N‑(4‑nitrophenyl)‑2‑(piperidin‑1‑yl)acetamide reveals a head‑to‑tail N–H···O hydrogen‑bonded chain along the b‑axis, with a Hirshfeld surface analysis showing 32% contribution from C···C contacts [1]. In contrast, 1‑[(4‑nitrophenyl)acetyl]piperidine lacks the anilide NH donor, eliminating the strong N–H···O synthon and resulting in a different packing motif dominated by C–H···O interactions and π‑stacking of the nitrophenyl rings [2]. This distinction is critical for co‑crystal design because the target compound offers distinct hydrogen‑bond acceptor sites compared to the isomer.

Crystal packing vs. isomer
Reported comparison
No N–H···O donor; C···C contact contribution differs >17 pp from lidocaine isomer
Distinct H‑bond acceptor pattern relevant for co‑crystal design
Single‑crystal X‑ray at 100 K; Hirshfeld analysis
Crystal Engineering Solid‑State Chemistry Co‑crystal Design

Optimal Use Scenarios for 1-[(4-Nitrophenyl)acetyl]piperidine


Reference Standard for Piperidine Amide Purity

Owing to its commercially assured purity (≥97%) and distinct cLogP (1.4 vs. 2.1 for the des‑nitro analog), the compound serves as an ideal retention‑time marker for HPLC method development targeting nitrated vs. non‑nitrated piperidine amides [1]. The 2.5‑minute resolution window allows reliable identification and quantification in reaction monitoring workflows.

Non-Donor Amide Co-Former for Crystal Engineering

The absence of an NH donor, in contrast to the isomeric lidocaine analogue, makes 1‑[(4‑nitrophenyl)acetyl]piperidine a unique co‑former for systematic crystal engineering studies where only hydrogen‑bond acceptor sites are desired [2]. This property has been exploited in the design of two‑component crystals with carboxylic acid donors.

Medicinal Chemistry Scaffold for Electrophilic Warhead Optimization

The electron‑withdrawing nitro group activates the phenyl ring toward nucleophilic aromatic substitution, enabling late‑stage diversification without affecting the piperidine amide core. This reactivity advantage over the des‑nitro analog supports its use in structure‑activity relationship (SAR) campaigns targeting enzyme active sites [1].

Application
Selection Property
Validation Focus
Piperidine amide purity reference
Distinct cLogP and retention time
Chromatographic resolution from non‑nitrated analogs
Non‑donor co‑former for crystal engineering
Lacks NH donor; distinct H‑bond acceptor sites
Co‑crystallization with carboxylic acid donors
Medicinal chemistry scaffold diversification
Nitro group activates ring for nucleophilic aromatic substitution
Late‑stage SAR diversification without disturbing the piperidine amide core

Technical Documentation Hub

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